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molecular formula C13H15NO B8339736 (1-Benzyl-2,5-dihydro-1H-pyrrol-3-yl)-ethanone

(1-Benzyl-2,5-dihydro-1H-pyrrol-3-yl)-ethanone

Cat. No. B8339736
M. Wt: 201.26 g/mol
InChI Key: NDQYIZBVGUATJH-UHFFFAOYSA-N
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Patent
US08063075B2

Procedure details

To a solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (9.76 g, 0.041 mol) in CH2Cl2 (40 mL) at 0° C., was added dropwise over a 5 minutes period but-3-yn-2-one (2.0 g, 0.029 mol) followed by trifluoroacetic acid (0.22 mL, 0.003 mol) (very exothermic reaction). The ice bath was removed after 30 minutes, and the solution was stirred at 25° C. for an additional 2 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/Heptane 1:1) afforded 2.90 g (49%) of the title compound as a yellow oil. ES-MS m/e: 202.2 (M+H+).
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
CO[CH2:3][N:4]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][Si](C)(C)C.[CH3:17][C:18](=[O:21])[C:19]#[CH:20].FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:10]([N:4]1[CH2:3][CH:20]=[C:19]([C:18](=[O:21])[CH3:17])[CH2:5]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
9.76 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
CC(C#C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
very exothermic reaction)
CUSTOM
Type
CUSTOM
Details
The ice bath was removed after 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
CUSTOM
Type
CUSTOM
Details
purification by flash chromatography (SiO2, EtOAc/Heptane 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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